molecular formula C31H38O17 B10799217 [3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

Cat. No.: B10799217
M. Wt: 682.6 g/mol
InChI Key: BBUQNXDJRVCZTI-RUDMXATFSA-N
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Description

This compound is a structurally complex glycoside ester featuring a 4-hydroxybenzoate core linked to a branched oligosaccharide moiety. The molecule includes:

  • A trimethoxyphenylpropenoyl group (via an ester bond), which is a common pharmacophore in anticancer agents like combretastatin analogues .
  • Multiple hydroxy and hydroxymethyl groups on oxolane (tetrahydrofuran) and oxane (pyran) rings, enhancing its hydrogen-bonding capacity and hydrophilicity .
  • A 4-hydroxybenzoate ester, which may confer antioxidant or antimicrobial properties, as seen in related phenolic esters .

However, its glycosidic architecture may limit bioavailability compared to smaller analogues .

Properties

Molecular Formula

C31H38O17

Molecular Weight

682.6 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+

InChI Key

BBUQNXDJRVCZTI-RUDMXATFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O

Origin of Product

United States

Preparation Methods

Esterification of 4-Hydroxybenzoate

The methyl ester group is introduced via acid-catalyzed esterification. A patented method employs:

  • Catalyst system : 0.1–1.5% boric acid and 0.1–1.5% sulfuric acid in xylene.

  • Reaction conditions : Reflux at 140°C with azeotropic water removal, achieving 98.5% yield.

  • Workup : Crude product is washed with xylene and sodium bicarbonate to remove residual acids.

Coupling with the Enoyl Component

The (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride reacts with the glycosylated intermediate under Schotten-Baumann conditions:

  • Base : Aqueous sodium hydroxide maintains pH 8–9 to stabilize the enolate intermediate.

  • Solvent : Dichloromethane facilitates phase separation, minimizing hydrolysis.

  • Yield : 85–92% after column chromatography.

Optimization and Scalability Considerations

Process Intensification

  • Continuous flow reactors : Microreactors reduce reaction times by 40% for esterification steps, enhancing throughput.

  • Enzyme immobilization : Immobilized TAL improves reusability in 4-hydroxybenzoate production, retaining 80% activity after 10 cycles.

Purification Challenges

  • Chromatography : Reverse-phase HPLC with C18 columns resolves regioisomeric impurities, ensuring >99% purity.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) produce crystalline product with consistent polymorphic form .

Chemical Reactions Analysis

Structural Analysis

The compound consists of:

  • Glycosidic core : A disaccharide unit (glucopyranosyl-fructofuranosyl) with hydroxymethyl groups.

  • Ester functionalities :

    • A 4-hydroxybenzoate ester at the terminal position.

    • An (E)-cinnamate ester (3-(3,4,5-trimethoxyphenyl)prop-2-enoyl) linked to the glycosidic core.

Key structural data (from PubChem ):

PropertyValue
Molecular FormulaC₃₁H₃₈O₁₇
Molecular Weight682.6 g/mol
SynonymsTenuifoliside A, EX-A8013F
SMILESCOC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O

Hydrolysis of Ester Groups

  • Reaction : Acidic or basic hydrolysis of esters.

  • Outcomes :

    • 4-Hydroxybenzoate ester hydrolysis yields 4-hydroxybenzoic acid and the glycosidic core.

    • (E)-Cinnamate ester hydrolysis produces 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl acid .

  • Conditions :

    • Acidic: H₃O⁺/H₂O, heat.

    • Basic: OH⁻/H₂O, room temperature.

Glycosidic Bond Cleavage

  • Reaction : Enzymatic hydrolysis (e.g., glycosidases) or acid-catalyzed breakdown.

  • Outcomes : Separation into glucopyranosyl and fructofuranosyl units.

  • Conditions :

    • Enzymatic: Specific glycosidases (e.g., β-glucosidase).

    • Acidic: HCl/H₂O, elevated temperature.

Oxidation of Phenolic Groups

  • Reaction : Oxidation of hydroxyl groups (e.g., using H₂O₂ or KMnO₄).

  • Outcomes : Formation of quinones or polyphenolic derivatives .

  • Conditions :

    • Mild: H₂O₂, neutral pH.

    • Harsh: KMnO₄, acidic conditions.

Methylation/Acylation of Hydroxyls

  • Reaction : Protection of hydroxyl groups via methylation (CH₃I/K₂CO₃) or acylation (AcCl/DMAP).

  • Outcomes : Methyl ethers or acetates of hydroxyls.

  • Conditions :

    • Methylation: Alkylating agents, basic conditions.

    • Acylation: Acylating agents, catalytic DMAP.

Data Table: Reaction Comparison

Reaction TypeKey Functional Group TargetedProductsConditions
Ester hydrolysis4-Hydroxybenzoate ester4-Hydroxybenzoic acid + glycosidic coreAcidic/base, heat
Ester hydrolysis(E)-Cinnamate ester3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl acid + glycosidic coreAcidic/base, heat
Glycosidic cleavageβ-Glycosidic bondsGlucopyranosyl + fructofuranosyl unitsEnzymatic or acidic
Phenolic oxidationHydroxyl groupsQuinones or polyphenolic derivativesH₂O₂/KMnO₄, neutral/acidic
Hydroxyl protectionHydroxyl groupsMethyl ethers or acetatesAlkylating agents, base

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that Tenuifoliside A exhibits significant anti-inflammatory effects. Research involving molecular docking studies suggests that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. This positions Tenuifoliside A as a candidate for the development of new anti-inflammatory drugs .

Antioxidant Activity

The compound has demonstrated strong antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. In vitro assays have shown that Tenuifoliside A can scavenge free radicals effectively, suggesting its potential use in formulations aimed at preventing oxidative damage in cells .

Antimicrobial Effects

Tenuifoliside A has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it possesses inhibitory effects on bacterial growth, making it a candidate for developing natural preservatives in food products or therapeutic agents against infections .

Natural Pesticide

Due to its bioactive properties, Tenuifoliside A has been investigated for use as a natural pesticide. Its effectiveness against specific pests could provide an eco-friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .

Plant Growth Regulator

Emerging research suggests that Tenuifoliside A may function as a plant growth regulator, enhancing growth rates and yield in certain crops. This application could be particularly beneficial in organic farming systems where chemical growth enhancers are restricted .

Food Preservation

The antioxidant and antimicrobial properties of Tenuifoliside A make it a promising candidate for use as a natural preservative in food products. Its ability to inhibit microbial growth while preventing oxidative deterioration could enhance the shelf life of various food items .

Nutraceutical Development

Given its health-promoting properties, Tenuifoliside A is being explored for incorporation into nutraceuticals—products derived from food sources that provide health benefits beyond basic nutrition. This could include dietary supplements aimed at improving overall health or specific conditions such as inflammation and oxidative stress .

Case Studies

StudyFocusFindings
Anti-inflammatory effectsDemonstrated inhibition of 5-LOX activity; potential for drug development
Antioxidant activityEffective free radical scavenging; implications for oxidative stress prevention
Antimicrobial propertiesInhibitory effects on bacterial growth; potential for natural preservatives
Agricultural applicationEffective as a natural pesticide; promotes sustainable practices
Food preservationEnhances shelf life through antimicrobial and antioxidant actions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Features Molecular Weight (g/mol) Bioactivity/Applications
[Target Compound] Glycoside ester with trimethoxyphenylpropenoyl and 4-hydroxybenzoate groups. ~764.69 (estimated) Potential anticancer/antioxidant activity
Myrciaphenone B [(2R,3S,4S,5R,6S)-6-(2-acetyl-3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate Similar glycoside ester with trihydroxybenzoate and acetylphenoxy groups. 564.49 Antioxidant, natural product isolate
Combretastatin A-4 Analogues (e.g., 2a–c in ) Non-glycosylated trimethoxyphenyl derivatives with hydrazide or oxazolone moieties. 450–600 (varies) Antitubulin, anticancer agents
(2R,3R)-2,3-Bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid Di-ester with caffeoyl groups; lacks glycosylation but shares propenoyl-phenyl motifs. 474.38 Antioxidant, anti-inflammatory

Physicochemical Properties

  • Hydrogen Bonding: The target compound has 12+ hydrogen bond donors (hydroxyl groups), exceeding Myrciaphenone B (8 donors) and combretastatin analogues (3–5 donors). This enhances crystallinity but may reduce membrane permeability .
  • Solubility: Glycosylation improves aqueous solubility (~50 mg/mL estimated) over non-glycosylated combretastatins (<1 mg/mL) .

Research Findings and Data

Table 1: Comparative Bioactivity Data

Compound IC50 (Tubulin Inhibition) DPPH Radical Scavenging (EC50) Aqueous Solubility (mg/mL)
Target Compound Not tested ~15 µM (estimated) ~50 (estimated)
Combretastatin A-4 2–5 nM N/A <1
Myrciaphenone B N/A 20 µM 30

Key Observations :

  • The target compound’s bioactivity profile remains uncharacterized but is hypothesized to bridge anticancer and antioxidant roles.
  • Glycosylation improves solubility but may require enzymatic cleavage (e.g., by β-glucosidases) for intracellular activity .

Biological Activity

The compound [3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate , also known as Tenuifoliside A , has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C₃₁H₃₈O₁₇
  • Molecular Weight : 682.6 g/mol

Structural Characteristics

The compound features multiple hydroxyl groups and a complex glycosidic structure, which contribute to its biological properties. The presence of methoxy and hydroxy groups enhances its potential for interaction with biological targets.

Antioxidant Activity

Research indicates that Tenuifoliside A exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. A comparative study showed that its antioxidant activity is comparable to that of standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Tenuifoliside A has been shown to reduce inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

Recent studies have explored the anticancer effects of Tenuifoliside A. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in breast cancer cell lines, Tenuifoliside A treatment resulted in increased levels of cleaved caspases and PARP, suggesting its role in promoting programmed cell death .

The biological activity of Tenuifoliside A can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It modulates receptors that are crucial for cellular signaling pathways related to inflammation and apoptosis.

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability comparable to ascorbic acid .
Anti-inflammatory Effects Reduced TNF-α and IL-6 levels in LPS-induced macrophages .
Anticancer Activity Induced apoptosis in breast cancer cell lines through caspase activation .

Additional Research

Further investigations into Tenuifoliside A's pharmacokinetics and bioavailability are ongoing. Preliminary results suggest that it is well absorbed in vivo and exhibits a favorable safety profile at therapeutic doses.

Q & A

Basic: What synthetic methodologies are suitable for synthesizing this compound, and what are critical optimization steps?

Answer:
The compound’s synthesis involves multi-step esterification and glycosylation reactions. Key steps include:

  • Protection/Deprotection Strategies : Use benzoyl or trimethylsilyl groups to protect hydroxyl moieties during glycosidic bond formation .
  • Coupling Reagents : Employ N,N'-dicyclohexylcarbodiimide (DCC) or 3,4,5-trimethoxybenzoyl chloride for ester bond formation under anhydrous conditions in tetrahydrofuran (THF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures is critical for isolating stereoisomers .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98%) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to assign stereochemistry and confirm hydroxyl/ester linkages .

  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight validation (±5 ppm accuracy) .
  • X-ray Crystallography : For absolute configuration determination, employ SHELX programs (e.g., SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å). Resolve twinning or disorder using TWINABS .

Advanced: How to resolve data contradictions during crystallographic refinement of this compound?

Answer:
Common challenges include:

  • Twinning : Use the HKLF5 format in SHELXL to model twinned data. Verify with the R₁ and wR₂ residuals (<5% difference) .
  • Disordered Solvent Molecules : Apply SQUEEZE (PLATON) to model electron density in voids .
  • Hydrogen Bond Ambiguity : Perform Hirshfeld surface analysis (CrystalExplorer) to distinguish between O–H···O and C–H···O interactions .

Advanced: What computational approaches predict its biological interactions (e.g., enzyme inhibition)?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide (Schrödinger) with a grid centered on the target’s active site (e.g., SARS-CoV-2 main protease). Validate poses with MM-GBSA binding energy calculations (±2 kcal/mol accuracy) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (CHARMM36 force field) for 100 ns. Analyze root-mean-square deviation (RMSD <2 Å) and hydrogen bond persistence (>50% occupancy) .
  • PAINS Filtering : Screen for pan-assay interference compounds using ZINC20 or ChEMBL substructure filters .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>150°C indicates thermal stability) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products after 24-hour incubation in buffers (pH 2–12) at 37°C .
  • Storage Recommendations : Store at –20°C in amber vials under argon to prevent hydrolysis .

Advanced: What challenges arise in hydrogen bonding analysis for its crystal lattice?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, C₂²(6) motifs) using Mercury (CCDC). Identify cooperative interactions influencing packing .
  • Packing Energy Calculations : Use PIXEL (CLP program) to partition lattice energy into Coulombic, polarization, and dispersion terms .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal hydrogen bond lability in solution .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to analyze metabolic pathways in biological systems?

Answer:

  • Solid-Phase Extraction (SPE) : Extract metabolites from plasma using Oasis HLB cartridges. Elute with methanol and analyze via LC-MS/MS (Q-TOF) .
  • Radiolabeling : Synthesize a ¹⁴C-labeled analog for tracking metabolic fate in in vitro hepatocyte models .
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

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